Citalopram hydrochloride

説明

特性

IUPAC Name |

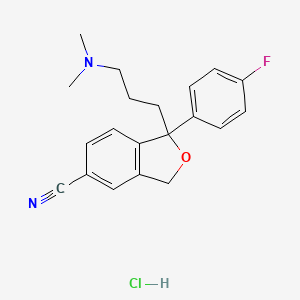

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O.ClH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSXPIKCGLXHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101005517 | |

| Record name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85118-27-0 | |

| Record name | Citalopram hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citalopram hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITALOPRAM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DY48G26JY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of citalopram hydrochloride involves several key steps. One common method starts with the compound 5-cyanophthalide, which undergoes a Grignard reaction with 4-fluorophenyl magnesium bromide to form a key intermediate. This intermediate is then subjected to a series of reactions, including reduction, cyclization, and methylation, to yield citalopram .

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process includes purification steps such as crystallization and recrystallization to ensure the removal of impurities. The final product is often obtained as a hydrobromide or hydrochloride salt to enhance its solubility .

化学反応の分析

Types of Reactions

Citalopram hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of desmethylcitalopram and other oxidative metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Halogenation and other substitution reactions can modify the aromatic ring structure

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions

Major Products

The major products formed from these reactions include desmethylcitalopram, didesmethylcitalopram, and various halogenated derivatives .

科学的研究の応用

Primary Indications

Citalopram is primarily indicated for:

- Major Depressive Disorder : Approved by the FDA, it is effective in alleviating symptoms of depression.

- Anxiety Disorders : It is used in the treatment of generalized anxiety disorder, panic disorder, and social anxiety disorder.

- Obsessive-Compulsive Disorder : Citalopram has been shown to reduce the severity of obsessive thoughts and compulsive behaviors.

Off-Label Uses

Citalopram's versatility extends beyond its primary indications:

- Post-Traumatic Stress Disorder (PTSD) : Some studies suggest its efficacy in managing PTSD symptoms.

- Chronic Pain Management : It has been explored for use in diabetic neuropathy and other chronic pain conditions due to its analgesic properties.

- Eating Disorders : Citalopram has been utilized in managing conditions like bulimia nervosa and binge eating disorder.

Pharmacological Profile

Citalopram works by inhibiting the reuptake of serotonin, thus increasing its availability in the synaptic cleft. This mechanism underlies its antidepressant effects. The pharmacokinetics of citalopram reveal a linear absorption profile with a half-life of approximately 35 hours, allowing for once-daily dosing to maintain therapeutic levels .

Citalopram in Parkinson’s Disease

A study involving patients with Parkinson’s disease and major depression showed that citalopram significantly improved depression scores on the Hamilton Depression Rating Scale (HAM-D). After eight weeks, 80% of participants exhibited improvement, demonstrating citalopram's effectiveness in this population .

Prophylactic Use in Cancer Patients

A randomized controlled trial examined citalopram's role in preventing major depressive disorder among patients undergoing treatment for head and neck cancer. Results indicated that those receiving citalopram had a lower incidence of depressive symptoms compared to the placebo group .

Adverse Effects and Considerations

While generally well-tolerated, citalopram can cause side effects such as gastrointestinal disturbances, sexual dysfunction, and increased risk of serotonin syndrome, particularly when overdosed or combined with other serotonergic agents . A case report highlighted severe manifestations following a massive overdose, including cardiac complications and neurological effects .

Comparative Efficacy

Recent meta-analyses have compared citalopram with other SSRIs like paroxetine. Findings suggest that citalopram provides a greater reduction in depressive symptoms without a significant increase in adverse events when compared to placebo .

Data Summary Table

| Application | Evidence Level | Key Findings |

|---|---|---|

| Major Depressive Disorder | High | Effective as first-line treatment |

| Anxiety Disorders | Moderate | Reduces anxiety symptoms |

| Obsessive-Compulsive Disorder | Moderate | Decreases obsessive thoughts |

| Chronic Pain Management | Emerging | Potential analgesic effects |

| Eating Disorders | Moderate | Helpful in bulimia nervosa |

| Parkinson’s Disease | Moderate | Significant improvement in depression scores |

| Cancer Treatment | Moderate | Prevents onset of major depressive disorder |

作用機序

Citalopram hydrochloride exerts its effects by selectively inhibiting the reuptake of serotonin in the brain. This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The compound has minimal affinity for other receptors, making it highly selective for serotonin reuptake inhibition .

類似化合物との比較

Pharmacokinetic and Structural Differences

- This compound : Molecular weight 324.8 g/mol (free base). Metabolized primarily by CYP3A4 and CYP2C19 into demethylcitalopram, didemethylcitalopram, and citalopram propionic acid, with partial activity in metabolites .

- Fluoxetine Hydrochloride: Longer half-life (~4–6 days due to active metabolite norfluoxetine). Higher CYP2D6 inhibition, increasing drug interaction risks .

- Sertraline Hydrochloride: Higher selectivity for serotonin reuptake inhibition, with linear pharmacokinetics. Metabolized to norsertraline, which is less active .

Clinical Efficacy and Tolerability

- Weight Gain : A 12-month study found citalopram associated with modest weight gain (+0.63 kg/year), whereas bupropion (an NDRI) showed reduced weight gain (-0.063 kg/year) .

- Remission Rates : In second-step therapy after citalopram failure, sertraline and venlafaxine demonstrated comparable remission rates (~25–30%), though venlafaxine had higher discontinuation rates due to side effects like nausea .

Table 1: SSRI Comparison

Comparison with Non-SSRI Antidepressants

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

Tricyclic Antidepressants (TCAs)

- Amitriptyline Hydrochloride: Non-selective monoamine reuptake inhibition. Higher anticholinergic side effects (e.g., dry mouth, constipation) but lower weight gain (-0.81 kg/year) compared to citalopram .

Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs)

- Bupropion Hydrochloride : Minimal serotonergic activity, preferred for patients with weight concerns. Showed -0.063 kg/year weight change vs. citalopram .

Chemical and Metabolic Comparisons

Metabolites and Related Compounds

- Citalopram N-Oxide Hydrochloride : A major metabolite with reduced activity, contributing to delayed clearance in CYP2C19 poor metabolizers .

- 3-Oxo this compound : An intermediate impurity (>95% purity) formed during synthesis, structurally distinct due to a ketone group at position 3 .

- Demethylchloro this compound : A synthetic intermediate (CAS 64372-52-7) lacking a methyl group, used in pharmacokinetic studies .

生物活性

Citalopram hydrochloride is a widely used antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class. Its primary mechanism of action involves the inhibition of serotonin reuptake in the brain, leading to increased serotonin levels in the synaptic cleft, which is believed to contribute to its antidepressant effects. This article explores the biological activity of citalopram, including its pharmacological effects, case studies, and research findings.

Citalopram selectively inhibits the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into presynaptic neurons. This inhibition enhances serotonergic neurotransmission, which is crucial for mood regulation. Citalopram has been shown to have minimal effects on norepinephrine and dopamine reuptake, distinguishing it from other antidepressants that may affect multiple neurotransmitter systems .

Pharmacokinetics

- Absorption : Citalopram is well absorbed after oral administration, with peak plasma concentrations occurring approximately 4 hours post-dose.

- Half-life : The drug has a mean terminal half-life of about 35 hours, allowing for once-daily dosing.

- Metabolism : Citalopram undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes, leading to several metabolites with varying pharmacological activity .

Inhibition of Platelet Function

Recent studies have demonstrated that citalopram inhibits platelet aggregation and thromboxane production independent of SERT blockade. For instance, in vitro experiments revealed that citalopram significantly reduced collagen- and U46619-induced platelet aggregation at concentrations above 10 µM. The inhibitory potency was similar across both (R)- and (S)-isomers of citalopram .

Table 1: Inhibition of Thromboxane Production by Citalopram

| Concentration (µM) | TxB2 Generation Inhibition (%) |

|---|---|

| 0 | 0 |

| 5 | 10 |

| 10 | 25 |

| 20 | 50 |

| 50 | 75 |

| 100 | 90 |

Long-Term Treatment Effects

Chronic treatment with citalopram has been shown to alter stress responses in animal models. A study found that long-term administration affected dopamine (DA) and norepinephrine (NA) levels in the prefrontal cortex (PFC), suggesting that prolonged exposure to citalopram can lead to significant neurochemical changes that may influence mood and behavior .

Case Study: Citalopram Overdose

A notable case involved a 35-year-old woman who experienced a fatal overdose of citalopram. Despite its generally favorable safety profile, the patient exhibited severe symptoms including seizures, cardiac arrest, and signs of serotonin syndrome. Postmortem analysis revealed a citalopram concentration significantly above the therapeutic range (7300 ng/mL), highlighting the potential dangers associated with high doses .

Case Study: SIADH Induction

Another clinical case discussed a patient who developed syndrome of inappropriate antidiuretic hormone secretion (SIADH) after an increase in her citalopram dosage. This condition led to hyponatremia and confusion, emphasizing the need for careful monitoring when prescribing SSRIs, particularly in elderly patients .

Efficacy in Autism Spectrum Disorder

A randomized controlled trial assessed the efficacy of citalopram in children with autism spectrum disorder. The study found no significant difference between citalopram and placebo groups regarding improvement in symptoms, indicating limited efficacy for this specific population .

Depression Prevention in Cancer Patients

In another study focused on patients undergoing treatment for head and neck cancer, citalopram was evaluated for its ability to prevent major depression. Results indicated a lower incidence of clinically significant depression in the citalopram group compared to placebo, suggesting potential benefits in this context .

Q & A

Q. What methodological approaches are recommended for quantifying citalopram hydrochloride in pharmacokinetic studies?

To ensure accurate quantification, researchers should employ validated analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) . These methods require calibration with certified reference standards (e.g., this compound and its major metabolites like N-Desmethyl Escitalopram). For reproducibility, adhere to protocols outlined in pharmacopeias (e.g., European Pharmacopoeia specifications for this compound) .

Q. How should researchers design randomized controlled trials (RCTs) to evaluate citalopram's efficacy in major depressive disorder (MDD)?

RCTs should use double-blind, placebo-controlled designs with validated depression rating scales such as the Hamilton Rating Scale for Depression (HRSD) or Montgomery-Åsberg Depression Rating Scale (MADRS) . These scales are sensitive to treatment effects and allow comparison across studies. Ensure baseline symptom severity stratification (e.g., HRSD ≥ 20 for moderate-to-severe MDD) and include washout periods for participants withdrawing from prior antidepressants .

Key Considerations:

- Sample Size: Power calculations based on effect sizes from meta-analyses (e.g., Cohen’s d = 0.3–0.5 for SSRIs).

- Outcome Measures: Primary (change in HRSD/MADRS score) and secondary endpoints (remission rates, adverse events).

Advanced Research Questions

Q. How can researchers resolve contradictory findings in citalopram’s dose-response relationships across studies?

Contradictions often arise from variability in CYP2C19/CYP2D6 genetic polymorphisms , which alter citalopram metabolism. To address this:

Conduct pharmacogenomic subgroup analyses to stratify responders/non-responders by genotype.

Use non-linear mixed-effects modeling (NONMEM) to account for inter-individual variability.

Validate findings via systematic reviews that exclude studies with high risk of bias (e.g., unblinded designs) .

Example Workflow:

- Step 1: Genotype participants for CYP2C19 (poor vs. extensive metabolizers).

- Step 2: Model plasma concentration vs. clinical response using Bayesian hierarchical models.

Q. What advanced techniques are used to characterize this compound impurities and degradation products?

Impurity profiling requires hyphenated techniques such as LC-MS/MS and nuclear magnetic resonance (NMR) . For example:

- This compound Impurity G (CAS 1329745-98-3): Identified via LC-MS/MS fragmentation patterns and quantified against USP/EP reference standards.

- Degradation Products: Accelerated stability studies (40°C/75% RH for 6 months) with forced degradation (acid/alkali hydrolysis) to simulate long-term storage .

Q. How can researchers address variability in citalopram’s pharmacokinetic (PK) parameters across populations?

PK variability is influenced by age, renal/hepatic function, and drug-drug interactions (e.g., CYP3A4 inhibitors). Solutions include:

Population PK Modeling: Use software like Phoenix NLME to estimate clearance (CL/F) and volume of distribution (Vd/F) in subpopulations.

Covariate Analysis: Incorporate covariates like creatinine clearance or BMI into models.

Therapeutic Drug Monitoring (TDM): Validate trough plasma concentrations (4–6 ng/mL for MDD) .

Example Covariate Impact:

- Renal Impairment: Reduce dose by 50% if eGFR < 30 mL/min.

- Hepatic Dysfunction: Avoid doses > 20 mg/day due to reduced first-pass metabolism.

Methodological Guidance

Q. What statistical models are optimal for analyzing citalopram’s time-to-response data in longitudinal studies?

Use survival analysis (Cox proportional hazards models) with time-dependent covariates (e.g., adherence, comedications). For non-linear trajectories, generalized additive mixed models (GAMMs) can capture individual response curves. Ensure adjustment for multiple comparisons (e.g., Bonferroni correction) .

Q. How should researchers validate novel citalopram metabolites identified in untargeted metabolomics studies?

Synthetic Standards: Compare retention times and MS/MS spectra with chemically synthesized metabolites (e.g., R-Desmethyl this compound, CAS 144010-85-5).

Isotopic Labeling: Use deuterated citalopram to trace metabolic pathways in vitro (e.g., hepatocyte incubations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。